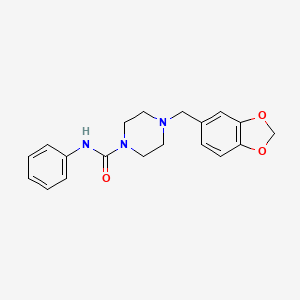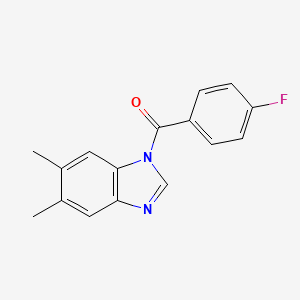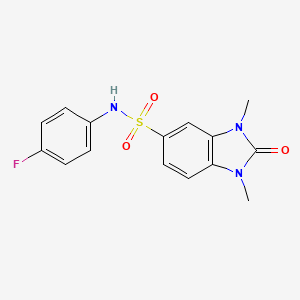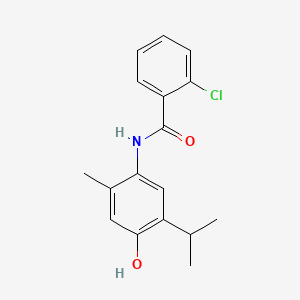
4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide
Übersicht
Beschreibung
4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarboxamide, also known as BPAP, is a chemical compound that has been studied for its potential therapeutic applications. BPAP belongs to a class of compounds called piperazine derivatives, which have been shown to have a range of pharmacological effects. In
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzyme Interactions
One study highlights the intricate metabolic pathways of Lu AA21004, a novel antidepressant, revealing the involvement of various cytochrome P450 enzymes in its oxidative metabolism. This research emphasizes the drug's metabolism into multiple metabolites, underscoring the complexities of pharmaceutical compounds in biological systems (Hvenegaard et al., 2012).
Synthesis and Polymer Applications
Research into polymer science demonstrates the synthesis of ordered polymers through direct polycondensation involving piperazine, showcasing the chemical's versatility in creating novel materials. This study contributes to the development of new polymer structures with potential applications in various industrial sectors (Yu et al., 1999).
Antimicrobial and Antiviral Activities
A notable investigation into novel benzodifuranyl derivatives derived from visnaginone and khellinone illustrates the chemical's efficacy as an anti-inflammatory and analgesic agent, with significant implications for medical treatments. This research highlights the potential therapeutic benefits of such compounds in addressing pain and inflammation (Abu‐Hashem et al., 2020).
Antineoplastic Properties
The study of flumatinib, a tyrosine kinase inhibitor, sheds light on its metabolic fate in chronic myelogenous leukemia patients, offering insights into the drug's pharmacokinetics and potential efficacy in cancer therapy. Understanding these metabolic processes is crucial for the development of effective cancer treatments (Gong et al., 2010).
Antipsychotic Agent Development
Research into heterocyclic carboxamides as potential antipsychotic agents explores the synthesis and evaluation of compounds with a focus on their receptor binding affinities and behavioral impacts in models predictive of antipsychotic activity. This work contributes to the search for new treatments for psychiatric disorders (Norman et al., 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(20-16-4-2-1-3-5-16)22-10-8-21(9-11-22)13-15-6-7-17-18(12-15)25-14-24-17/h1-7,12H,8-11,13-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGAZEXFQHHYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)
![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)
![(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)
![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)
![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)




![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)




